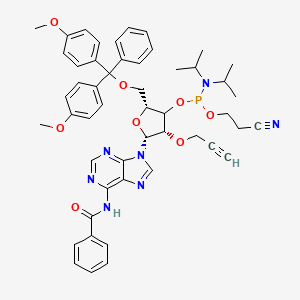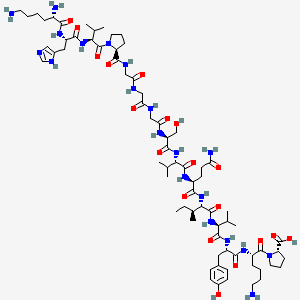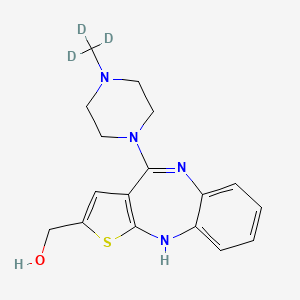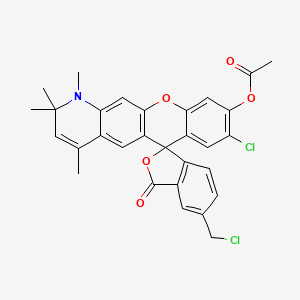
2'-O-Propargyl A(Bz)-3'-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Propargyl A(Bz)-3’-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biotechnology due to its ability to introduce functional groups into nucleic acids, enabling various chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Propargyl A(Bz)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-position. The benzoyl (Bz) group is used to protect the amino group of adenosine. The final step involves the attachment of the phosphoramidite group at the 3’-position. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 2’-O-Propargyl A(Bz)-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The compound is typically stored under anhydrous conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Propargyl A(Bz)-3’-phosphoramidite undergoes various chemical reactions, including:
Click Chemistry:
Substitution Reactions: The phosphoramidite group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used reagents for CuAAC reactions.
Substitution Reactions: Anhydrous solvents and inert atmosphere are essential to prevent unwanted side reactions.
Major Products Formed
Click Chemistry: The major product is a triazole-linked nucleoside, which can be further used for various applications.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2’-O-Propargyl A(Bz)-3’-phosphoramidite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-O-Propargyl A(Bz)-3’-phosphoramidite involves the incorporation of the modified nucleoside into oligonucleotides during synthesis. The propargyl group allows for subsequent chemical modifications, such as click chemistry, enabling the attachment of various functional groups. This modification can enhance the stability, binding affinity, and specificity of the oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyl Phosphoramidites: These compounds have a methyl group at the 2’-position and are used for similar applications but offer different properties, such as increased nuclease resistance.
2’-Fluoro Phosphoramidites: These compounds have a fluoro group at the 2’-position and are known for their enhanced binding affinity and stability.
Uniqueness
2’-O-Propargyl A(Bz)-3’-phosphoramidite is unique due to its propargyl group, which allows for versatile chemical modifications through click chemistry. This feature makes it particularly valuable for applications requiring precise and efficient functionalization of nucleic acids .
Eigenschaften
Molekularformel |
C50H54N7O8P |
|---|---|
Molekulargewicht |
912.0 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1 |
InChI-Schlüssel |
ZNKFQCJEZKZIPC-YSHWXYEMSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)





![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)



![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)
